molecular formula C10H13NO B14749390 (R)-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile

(R)-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile

Cat. No.: B14749390
M. Wt: 163.22 g/mol
InChI Key: KVLBNZMFXWIUHL-MRVPVSSYSA-N
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Description

®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile is an organic compound with a complex structure, featuring a cyclohexene ring substituted with a methyl group, a ketone, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the nitrile group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

    Oxidation: The ketone group can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Industrial Production Methods

Industrial production of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium cyanide, potassium cyanide, methyl iodide.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its effects on biological pathways, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production, making it valuable for various applications.

Mechanism of Action

The exact mechanism of action of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitrile group, for example, could form interactions with active sites of enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanamide: Similar structure but with an amide group instead of a nitrile.

    ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts different reactivity and potential biological activity compared to its analogs. The combination of the cyclohexene ring, ketone, and nitrile groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-[(4R)-4-methyl-6-oxocyclohexen-1-yl]propanenitrile

InChI

InChI=1S/C10H13NO/c1-8-4-5-9(3-2-6-11)10(12)7-8/h5,8H,2-4,7H2,1H3/t8-/m1/s1

InChI Key

KVLBNZMFXWIUHL-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC=C(C(=O)C1)CCC#N

Canonical SMILES

CC1CC=C(C(=O)C1)CCC#N

Origin of Product

United States

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